
3-Bromo-4-methylaniline
Overview
Description
3-Bromo-4-methylaniline (CAS 7745-91-7) is a brominated aromatic amine with the molecular formula C₇H₈BrN and a molecular weight of 186.05 g/mol . It is characterized by a melting point of 139°C and is commonly used as a key intermediate in pharmaceutical synthesis, particularly in the production of anticancer agents such as imatinib derivatives . Its structure features a bromine atom at the meta position relative to the amino group and a methyl group at the para position, which influences its reactivity in nucleophilic substitution and coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methylaniline typically involves the bromination of 4-methylaniline. The process can be carried out using bromine in the presence of a suitable solvent like acetic acid. The reaction is exothermic and requires careful control of temperature to avoid over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a multi-step process involving nitration, reduction, and bromination. The nitration of toluene produces nitrotoluene, which is then reduced to 4-methylaniline. Finally, bromination of 4-methylaniline yields this compound .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-4-methylaniline undergoes electrophilic aromatic substitution reactions due to the presence of the amino group, which is an activating group.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used as reagents.
Reduction: Catalytic hydrogenation or the use of reducing agents like iron and hydrochloric acid.
Bromination: Bromine in acetic acid or other suitable solvents.
Major Products:
Nitration: Produces nitro derivatives.
Reduction: Produces primary amines.
Bromination: Produces polybrominated derivatives.
Scientific Research Applications
Chemical Synthesis
3-Bromo-4-methylaniline is primarily utilized as a building block in the synthesis of various organic compounds. Notably, it plays a crucial role in:
- Dyes Production : The compound is instrumental in synthesizing azo and other types of dyes due to its ability to undergo electrophilic substitution reactions.
- Pharmaceuticals : It serves as an intermediate in the development of biologically active molecules, contributing to the synthesis of potential drug candidates. For instance, it has been involved in creating compounds that exhibit anti-cancer properties and other therapeutic effects .
- Agrochemicals : The compound finds applications in the production of herbicides and pesticides, enhancing agricultural productivity through effective chemical formulations.
Biological Applications
In medicinal chemistry, this compound is recognized for its role in:
- Drug Development : It acts as a precursor for various pharmaceutical agents, particularly those targeting specific biological pathways. Research indicates its utility in synthesizing compounds that modulate biological activity through receptor interactions .
- Biological Activity Studies : The compound has been used to investigate the mechanisms of action of different biologically active molecules, contributing to the understanding of drug-receptor interactions and efficacy .
Industrial Applications
The industrial significance of this compound includes:
- Polymer Production : It is used in synthesizing polymers and resins, which are essential materials in manufacturing processes across various industries.
- Chemical Manufacturing : The compound serves as an intermediate in producing other chemicals, facilitating the development of complex chemical products .
Case Study 1: Synthesis of Tröger's Base Isomers
Research has demonstrated that this compound can be utilized to synthesize 1,7-dihalo Tröger's base isomers. This reaction involves the formation of radical cations that are studied using advanced techniques like ion-trap mass spectrometry. Such studies provide insights into reaction mechanisms and potential applications in material science .
A study focused on synthesizing novel derivatives from this compound revealed its potential as a scaffold for developing anti-cancer agents. The derivatives exhibited significant activity against various cancer cell lines, highlighting the compound's relevance in drug discovery .
Mechanism of Action
The mechanism of action of 3-Bromo-4-methylaniline in chemical reactions involves its role as an electrophile or nucleophile, depending on the reaction conditions. The amino group activates the benzene ring towards electrophilic substitution, while the bromine atom can participate in nucleophilic substitution reactions .
Comparison with Similar Compounds
Comparison with Similar Brominated Methylanilines
The structural and functional differences between 3-bromo-4-methylaniline and its isomers are critical to their applications in organic synthesis. Below is a comparative analysis:
Structural and Physical Properties
Compound Name | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Key Structural Features |
---|---|---|---|---|---|---|
This compound | 7745-91-7 | 186.05 | 139 | 254–257 | 1.45 | Bromine (meta), methyl (para) |
4-Bromo-3-methylaniline | 6933-10-4 | 186.05 | 80–82 | 240 | 1.038 | Bromine (para), methyl (meta) |
4-Bromo-2-methylaniline | 583-70-6 | 186.05 | 57–59 | 240 | 1.498 | Bromine (para), methyl (ortho) |
5-Bromo-2-methylaniline | 13298-72-7 | 186.05 | 33 | 139 | 1.49 | Bromine (meta), methyl (ortho) |
2-Bromo-4-methylaniline | 583-75-1 | 186.05 | 50–52 | 239–241 | 1.51 | Bromine (ortho), methyl (para) |
Notes:
- This compound has a significantly higher melting point (139°C) compared to its isomers, likely due to stronger intermolecular interactions from its symmetrical substitution pattern .
- 5-Bromo-2-methylaniline exhibits the lowest melting point (33°C), attributed to steric hindrance and reduced crystal packing efficiency .
Material Science
- Non-Linear Optical (NLO) Materials: Derivatives of 4-bromo-2-methylaniline exhibit tunable NLO properties due to electron-withdrawing bromine and π-conjugated systems .
Biological Activity
3-Bromo-4-methylaniline, also known as 3-bromo-4-toluidine, is a brominated derivative of aniline with significant implications in medicinal chemistry and organic synthesis. Its biological activity has garnered attention due to its potential applications in pharmaceuticals and agrochemicals. This article delves into its biological properties, mechanisms of action, and relevant case studies.
This compound has the molecular formula C7H8BrN and a molecular weight of approximately 201.05 g/mol. It is characterized by the presence of a bromine atom on the aromatic ring, which influences its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the bromination of p-toluidine (4-methylaniline) using bromine in the presence of an appropriate solvent. This reaction can yield varying degrees of product purity and yield depending on the conditions employed, such as temperature and reaction time. A common method includes:
- Acetylation of p-Toluidine : Treating p-toluidine with acetic anhydride to form N-acetyl-p-toluidine.
- Bromination : Introducing bromine to the acetylated product under controlled temperatures.
- Hydrolysis : Removing the acetyl group to regenerate this compound .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study highlighted its effectiveness against multi-drug resistant bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Cytotoxicity
In vitro studies have demonstrated that this compound possesses cytotoxic effects on cancer cell lines. The compound has been shown to induce apoptosis in specific cancer types by disrupting cellular signaling pathways associated with survival and proliferation .
The biological activity of this compound is attributed to its ability to interact with biological macromolecules. The presence of the bromine atom enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to cellular damage or death .
Case Study 1: Antibacterial Efficacy
A recent investigation focused on synthesizing Schiff bases derived from this compound and assessing their antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited significant antibacterial effects, outperforming standard antibiotics in certain assays .
Case Study 2: Anticancer Activity
Another study evaluated the anticancer properties of this compound against human breast cancer cells (MCF-7). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, alongside increased markers of apoptosis, such as caspase activation .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Bromo-4-methylaniline, and how do reaction conditions influence yield?
- Synthesis Routes : A common approach involves bromination of 4-methylaniline. For example, bromine in acetic acid or HBr/H2O2 under controlled temperatures (0–5°C) minimizes polybromination . Alternatively, Sandmeyer-type reactions on 4-methyl-2-nitroaniline intermediates can introduce bromine at the meta position.
- Optimization : Lower temperatures (e.g., 0–5°C) reduce side products like dibrominated derivatives. Solvent choice (e.g., acetic acid vs. DCM) impacts regioselectivity and purity. Yields typically range from 70–85% with purity >95% when using column chromatography for isolation .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Key Techniques :
- NMR : ¹H NMR (CDCl₃) shows aromatic protons as a doublet (δ 7.2–7.4 ppm) and methyl groups at δ 2.3 ppm. ¹³C NMR confirms bromine’s deshielding effect on adjacent carbons .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 186.05 .
- Melting Point : Reported mp 27–30°C; deviations may indicate impurities or isomer contamination .
Q. What are the stability considerations for this compound during storage and handling?
- Storage : Store under argon at 2–8°C to prevent oxidative degradation. Exposure to light or moisture accelerates decomposition, forming brominated byproducts .
- Handling : Use inert atmospheres (gloveboxes) for air-sensitive reactions. Hazard codes H315 (skin irritation) and H319 (eye damage) necessitate PPE (gloves, goggles) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- DFT Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For Suzuki-Miyaura coupling, the bromine atom’s σ*-orbital energy correlates with Pd(0) oxidative addition efficiency .
- Docking Studies : Model interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to optimize ligand selection and solvent polarity .
Q. How do researchers resolve contradictions in reported physical data (e.g., melting point variations)?
- Case Study : Discrepancies in mp (27–30°C vs. 33°C for isomers like 5-Bromo-2-methylaniline) arise from positional isomerism or purity issues. Techniques:
- HPLC : Quantify purity (>98% for reliable mp) .
- X-ray Crystallography : Confirm regiochemistry via unit cell parameters (SHELX refinement preferred) .
Q. What role does this compound play in synthesizing heterocyclic frameworks (e.g., indoles or quinolines)?
- Case Example : As a building block in Buchwald-Hartwig amination, it introduces methyl and bromine substituents into heterocycles. For quinoline synthesis, react with enones under acidic conditions to form 2-substituted quinolines (yield ~65%) .
Q. How can kinetic studies improve bromination selectivity in this compound synthesis?
Properties
IUPAC Name |
3-bromo-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXMMIBZRMKADT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228161 | |
Record name | Benzenamine, 3-bromo-4-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00228161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7745-91-7 | |
Record name | 3-Bromo-4-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7745-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Toluidine, 3-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007745917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-4-methylaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139873 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 3-bromo-4-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00228161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-p-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.916 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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